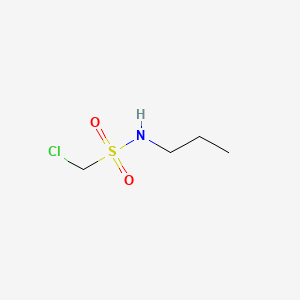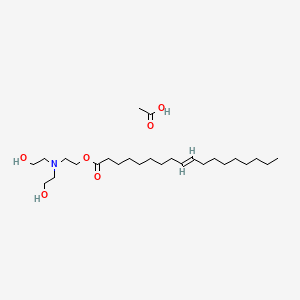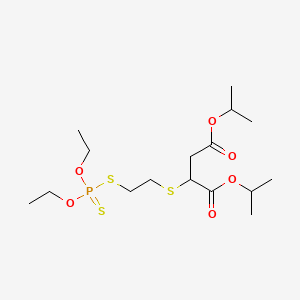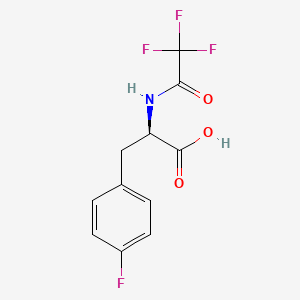
N-Trifluoroacetyl-4-fluorophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trifluoroacetyl-4-fluorophenylalanine is a fluorinated aromatic amino acid derivative It is characterized by the presence of a trifluoroacetyl group and a fluorine atom on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetyl-4-fluorophenylalanine typically involves the reaction of 4-fluorophenylalanine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Trifluoroacetyl-4-fluorophenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-Trifluoroacetyl-4-fluorophenylalanine involves its interaction with specific molecular targets. The trifluoroacetyl group and fluorine atom contribute to its unique binding properties. In biological systems, it can interact with enzymes and proteins, affecting their structure and function. The compound’s effects are mediated through pathways involving fluorine interactions and modifications of protein dynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylalanine: Similar in structure but lacks the trifluoroacetyl group.
N-Trifluoroacetylphenylalanine: Similar but without the fluorine atom on the aromatic ring.
Uniqueness
N-Trifluoroacetyl-4-fluorophenylalanine is unique due to the presence of both the trifluoroacetyl group and the fluorine atom on the aromatic ring. This combination imparts distinct chemical properties, making it valuable in various research applications. Its ability to serve as a probe in NMR studies and its potential in protein engineering highlight its uniqueness compared to similar compounds .
Propriétés
Numéro CAS |
37562-59-7 |
|---|---|
Formule moléculaire |
C11H9F4NO3 |
Poids moléculaire |
279.19 g/mol |
Nom IUPAC |
(2R)-3-(4-fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H9F4NO3/c12-7-3-1-6(2-4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m1/s1 |
Clé InChI |
OACPVMRRXBOETJ-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@H](C(=O)O)NC(=O)C(F)(F)F)F |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



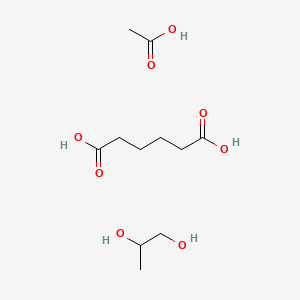
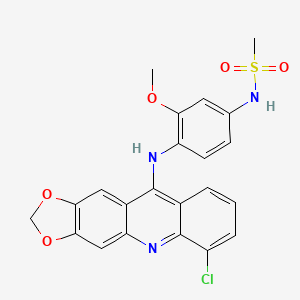
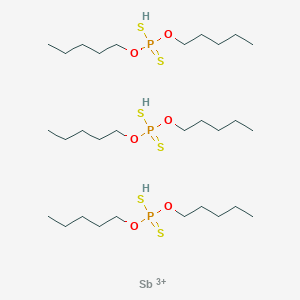

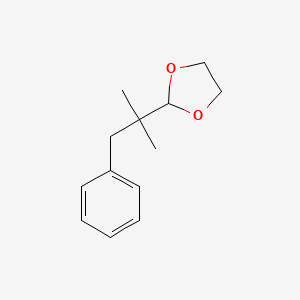

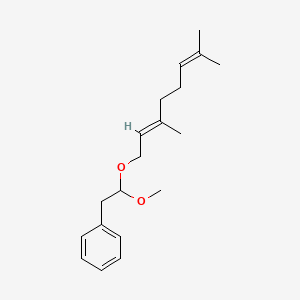
![2-Isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12686598.png)
